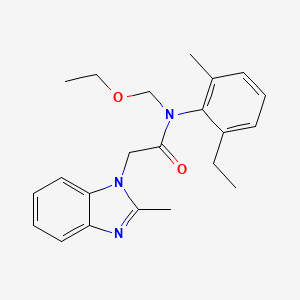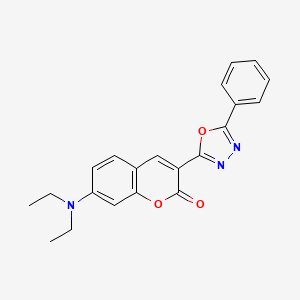
7-(diethylamino)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(diethylamino)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one, also known as EPC-K1, is a synthetic compound that belongs to the class of coumarin derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. In
Mecanismo De Acción
The mechanism of action of 7-(diethylamino)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 7-(diethylamino)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one has also been shown to inhibit the activation of nuclear factor-kappaB (NF-kappaB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Efectos Bioquímicos Y Fisiológicos
7-(diethylamino)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1beta (IL-1beta) and tumor necrosis factor-alpha (TNF-alpha), in response to various stimuli. 7-(diethylamino)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in these cells. In addition, 7-(diethylamino)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one has been shown to scavenge free radicals and protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 7-(diethylamino)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one is its versatility in different experimental settings. It can be used in vitro to study the effects of the compound on various cell types and signaling pathways. It can also be used in vivo to study the pharmacokinetics and pharmacodynamics of the compound in animal models. However, one of the limitations of 7-(diethylamino)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 7-(diethylamino)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one. One area of interest is the development of more efficient synthesis methods for the compound, which could improve its yield and purity. Another area of interest is the investigation of the compound's potential as a therapeutic agent for various diseases, such as cancer, inflammation, and neurodegenerative disorders. Additionally, the use of 7-(diethylamino)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one as a fluorescent probe for detecting metal ions in biological systems could be further explored.
Métodos De Síntesis
The synthesis of 7-(diethylamino)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one involves the reaction of 7-hydroxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)coumarin and diethylamine in the presence of a suitable catalyst. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of 7-(diethylamino)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one as a yellow crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
7-(diethylamino)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial properties. 7-(diethylamino)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Propiedades
IUPAC Name |
7-(diethylamino)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c1-3-24(4-2)16-11-10-15-12-17(21(25)26-18(15)13-16)20-23-22-19(27-20)14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCXJNPCCIZIOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(diethylamino)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-allyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2922799.png)
![N,N-diethyl-4-(2-(4-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide](/img/structure/B2922802.png)
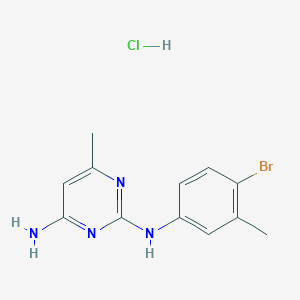
![Butyl {[3-cyano-6-methyl-5-(phenylcarbamoyl)-4-(thiophen-2-yl)-1,4-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2922804.png)
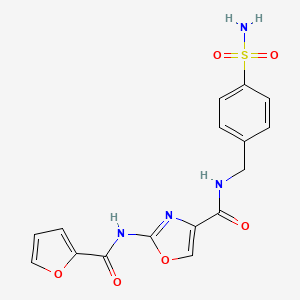
![2-(benzylthio)-3-(3-methoxypropyl)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2922806.png)
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2-naphthamide](/img/structure/B2922807.png)
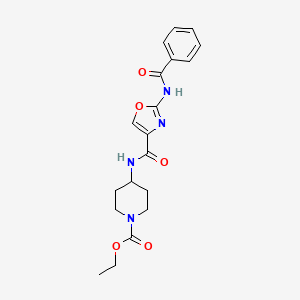
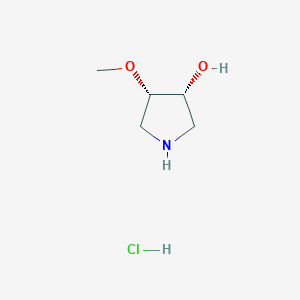
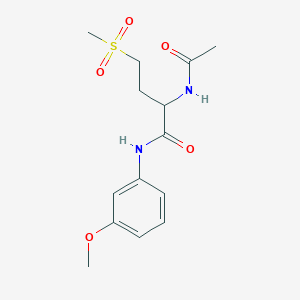

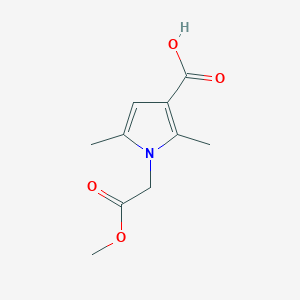
![1-Methyl-4-[(E)-2-(trifluoromethylsulfonyl)ethenyl]pyrazole](/img/structure/B2922820.png)
